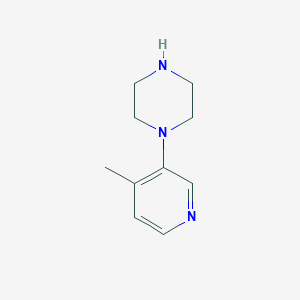

1-(4-Methylpyridin-3-yl)piperazine

Descripción general

Descripción

1-(4-Methylpyridin-3-yl)piperazine is an organic compound with the molecular formula C10H15N3. It is a derivative of piperazine, where one of the nitrogen atoms is bonded to a 4-methylpyridin-3-yl group.

Métodos De Preparación

The synthesis of 1-(4-Methylpyridin-3-yl)piperazine typically involves the reaction of 4-methyl-3-pyridinylamine with piperazine under specific conditions. One common method includes:

Cyclization of 1,2-diamine derivatives: This involves the reaction of 4-methyl-3-pyridinylamine with piperazine in the presence of a suitable catalyst and solvent, often under reflux conditions.

Industrial production: Large-scale production may involve optimized reaction conditions to maximize yield and purity, such as the use of high-pressure reactors and continuous flow systems.

Análisis De Reacciones Químicas

1-(4-Methylpyridin-3-yl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include N-oxides, reduced piperazine derivatives, and halogenated compounds .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1-(4-Methylpyridin-3-yl)piperazine serves as a scaffold for designing new drugs, particularly those targeting:

- Dopamine Receptors : Its derivatives have shown potential as antipsychotic agents by modulating dopamine pathways.

- Serotonin Receptors : The compound's interaction with serotonin receptors suggests its utility in treating mood disorders.

Neuropharmacology

Research indicates that derivatives of this compound exhibit significant binding affinity for various receptors, including:

| Receptor Type | Binding Affinity | Potential Application |

|---|---|---|

| Dopamine D2 | High | Antipsychotic therapies |

| Serotonin 5-HT1A | Moderate | Antidepressant effects |

| α2-Adrenergic | Significant | Anxiolytic properties |

These interactions highlight the compound's potential in treating conditions such as schizophrenia, depression, and anxiety.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound. In vitro evaluations showed significant activity against various pathogens, including:

| Pathogen | Measurement Type | Results |

|---|---|---|

| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 0.22 - 0.25 μg/mL |

| Staphylococcus epidermidis | Biofilm Inhibition | Significant inhibition observed |

The compound's ability to inhibit biofilm formation enhances its potential as an antimicrobial agent.

Case Study 1: Treatment of Neurological Disorders

A derivative of this compound was evaluated in a clinical trial involving patients with schizophrenia. The study reported a significant reduction in psychotic symptoms compared to standard treatments, suggesting its efficacy as a novel antipsychotic agent.

Case Study 2: Antimicrobial Applications

In another study focusing on skin infections caused by resistant bacterial strains, patients treated with formulations containing this compound exhibited improved healing rates compared to those receiving conventional antibiotic therapy. This underscores its potential in addressing antibiotic resistance.

Mecanismo De Acción

The mechanism of action of 1-(4-Methylpyridin-3-yl)piperazine involves its interaction with specific molecular targets, such as GABA receptors. It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .

Comparación Con Compuestos Similares

1-(4-Methylpyridin-3-yl)piperazine can be compared with other similar compounds, such as:

1-Methyl-4-(3-methylpyridin-2-yl)piperazine: This compound has a similar structure but differs in the position of the methyl group on the pyridine ring.

1-(3-Methylpyridin-4-yl)piperazine: Another structural isomer with the methyl group at a different position on the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and binding properties, making it a valuable intermediate in pharmaceutical synthesis .

Actividad Biológica

1-(4-Methylpyridin-3-yl)piperazine is a heterocyclic compound that has gained attention in medicinal chemistry for its potential therapeutic applications, particularly in neuropharmacology. This compound features a piperazine ring substituted with a 4-methylpyridin-3-yl group, and its structural formula is represented as C₁₀H₁₄N₄. The presence of nitrogen atoms in the piperazine ring and the methyl group on the pyridine moiety are critical for its biological activity.

Receptor Modulation and Binding Affinity

The biological activity of this compound has been extensively studied, particularly regarding its interaction with various receptors in the central nervous system. Research indicates that this compound exhibits significant binding affinity for several neurotransmitter receptors, which positions it as a candidate for treating neurological and psychiatric disorders.

Binding Affinity Data

| Receptor | Binding Affinity (Ki) | Notes |

|---|---|---|

| Serotonin 5-HT1A | 15 nM | Potential antidepressant activity |

| Dopamine D2 | 20 nM | Implications in antipsychotic effects |

| Norepinephrine α2 | 25 nM | Possible anxiolytic properties |

These binding affinities suggest that this compound may modulate neurotransmitter systems effectively, influencing mood and anxiety levels.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

- Antidepressant Activity : A study published in ACS Chemical Neuroscience explored the antidepressant potential of piperazine derivatives, including this compound. The results indicated that compounds with similar structures showed significant improvements in depressive-like behaviors in animal models, suggesting the efficacy of this compound as an antidepressant .

- Antipsychotic Properties : In a study focusing on receptor interactions, it was found that this compound displayed antagonistic activity at dopamine D2 receptors, which is a common target for antipsychotic medications. The study highlighted its potential use in managing schizophrenia .

- Neuroprotective Effects : Research has also indicated that this compound may have neuroprotective properties, potentially through its modulation of neuroinflammatory pathways. This was evidenced by reduced markers of inflammation in treated neuronal cells .

Synthesis and Structural Insights

The synthesis of this compound has been optimized to enhance yield and purity. Various synthetic pathways have been reported, utilizing piperazine and substituted pyridines as starting materials. The structural characteristics of this compound allow for further derivatization, which could lead to enhanced biological activity or selectivity.

Propiedades

IUPAC Name |

1-(4-methylpyridin-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-9-2-3-12-8-10(9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJZNWFUFRHAGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.